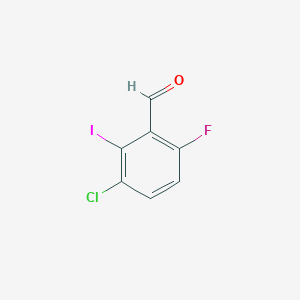

3-Chloro-6-fluoro-2-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzaldehydes like 3-Chloro-6-fluoro-2-iodobenzaldehyde often involves halogenation and formylation processes. While specific synthesis routes for 3-Chloro-6-fluoro-2-iodobenzaldehyde are not detailed in the available literature, studies on similar compounds provide insights into potential methodologies. For instance, fluorobenzaldehydes can be synthesized from their corresponding chlorobenzaldehydes using a reagent system of potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, indicating a possible pathway for introducing fluorine into the benzaldehyde framework (Yoshida & Kimura, 1988).

Molecular Structure Analysis

Studies on halogenated benzaldehydes, such as 4-chloro-3-fluorobenzaldehyde and 3-iodobenzaldehyde, have revealed that these compounds exhibit interesting conformational behaviors due to the presence of halogen atoms. The molecular structure is characterized by single-crystal X-ray diffraction, FT-IR, and Raman techniques, with conformational isomers analyzed through density functional theory (DFT) (Parlak et al., 2014; Kumar et al., 2015). These studies indicate that fluorine and iodine atoms significantly impact the conformational preferences and stability of the compounds.

Chemical Reactions and Properties

Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactivity of the aldehyde group and the halogens. For example, o-fluorobenzaldehydes can undergo condensation with hydrazine to form indazoles, demonstrating the aldehyde group's reactivity in synthesizing heterocyclic compounds (Lukin et al., 2006). Such reactivities are crucial for synthesizing biologically active molecules and functional materials.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformational Studies

Compounds structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, such as 4-Chloro-3-fluorobenzaldehyde, have been characterized using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies provide insights into the conformational preferences and molecular structures, which are essential for designing materials with specific optical or electronic properties (Parlak et al., 2014).

Synthesis and Organic Transformations

Research on halogenated benzaldehydes often focuses on their roles in synthetic chemistry, such as intermediates in the formation of complex organic molecules. For instance, the synthesis and transformation of halogen-substituted benzaldehydes into various organic compounds are critical for developing new pharmaceuticals, agrochemicals, and dyes. Techniques and reactions, including nucleophilic aromatic substitution and carbonylation, have been explored for this purpose, demonstrating the versatility of these compounds in organic synthesis (Daniewski et al., 2002).

Catalysis and Chemical Reactions

Halogenated benzaldehydes have been utilized as precursors or ligands in catalysis, contributing to the development of highly active catalysts for reactions like the Heck and Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental process in organic synthesis. Studies involving palladacycles derived from iodobenzaldehyde variants have shown significant efficacy in catalyzing such reactions, hinting at the potential catalytic applications of 3-Chloro-6-fluoro-2-iodobenzaldehyde (Rocaboy & Gladysz, 2003).

Environmental Applications

The treatment and recycling of wastewater containing aromatic fluoride compounds, which are structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, have been investigated. These studies are crucial for environmental chemistry, focusing on removing harmful substances from industrial effluents and reducing pollution. For example, the use of macroporous resin to absorb and remove these compounds from wastewater demonstrates the environmental relevance of research on halogenated benzaldehydes (Xiaohong & Hangzhou Ltd, 2009).

Eigenschaften

IUPAC Name |

3-chloro-6-fluoro-2-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBJXHMAVHJUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-2-iodobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)